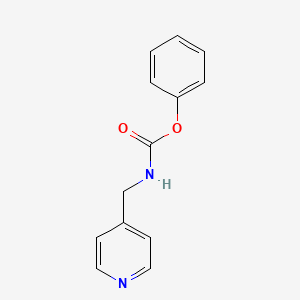

Phenyl N-(pyridin-4-ylmethyl)carbamate

Description

Phenyl N-(pyridin-4-ylmethyl)carbamate is a carbamate derivative featuring a phenyl group linked via a carbamate bridge to a pyridin-4-ylmethyl moiety. These compounds are synthesized from 4-aminomethylpyridine or 4-aminopyridine using chloroformate reagents, yielding carbamates with distinct substituents .

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

phenyl N-(pyridin-4-ylmethyl)carbamate |

InChI |

InChI=1S/C13H12N2O2/c16-13(17-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H,15,16) |

InChI Key |

AHPFGWZVIZWCHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbamates with pyridine or aromatic substituents exhibit diverse properties depending on their functional groups. Key examples include:

*Hypothetical structure inferred from analogous compounds.

Physicochemical Properties

- Melting Points : Pyridine-derived carbamates with rigid substituents (e.g., tert-butyl in ) exhibit higher melting points (268–287°C) due to enhanced crystallinity . In contrast, compounds with flexible chains (e.g., piperazine in ) or polar groups (e.g., sulfonamide in ) show lower melting points (154–156°C) .

- Hydrogen Bonding : Benzyl N-(4-pyridyl)carbamate forms intra- and intermolecular N–H⋯N and C–O⋯O–C interactions, increasing thermal stability .

Key Research Findings

- Structural Flexibility : Dihedral angles between the pyridine ring and carbamate plane (e.g., 9.2° in ) influence molecular conformation and target binding .

- Electron Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase carbamate electrophilicity, accelerating hydrolysis but reducing shelf life .

- Database Contributions : The Cambridge Structural Database () catalogs over 250,000 structures, aiding in comparative crystallographic studies of carbamates .

Preparation Methods

Step 1: Formation of Phenyl-N-Methyl Urethane

Diphenyl carbonate reacts with methylamine (1:1 mol ratio) at 50–80°C under autogenous pressure to yield phenyl-N-methyl urethane and phenol.

Step 2: Pyrolysis to Methyl Isocyanate

Phenyl-N-methyl urethane undergoes pyrolysis at 180–220°C under reduced pressure (200 mmHg), producing methyl isocyanate and phenol.

Step 3: Carbamate Formation

Methyl isocyanate reacts with 4-(hydroxymethyl)pyridine in toluene with a Lewis acid catalyst (e.g., SnCl₄) at 0–50°C.

This method achieves >95% yield with high purity, ideal for bulk production. Continuous reactor designs minimize energy costs and byproduct formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–85 | >98 | Moderate | High |

| Activated Carbonates | 80–90 | >95 | Low | Moderate |

| Phenyl Isocyanate Route | 70–78 | >95 | High | Low |

| Three-Step Process | >95 | >99 | High | High |

Key Findings :

-

The three-step process offers the highest yield and scalability, making it optimal for industrial use.

-

Activated carbonates provide excellent laboratory yields but are cost-prohibitive for large-scale synthesis.

-

Moisture sensitivity in the phenyl isocyanate route necessitates stringent conditions, limiting its robustness.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenyl N-(pyridin-4-ylmethyl)carbamate, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via carbamate formation between pyridin-4-ylmethylamine and phenyl chloroformate. A typical protocol involves dissolving pyridin-4-ylmethylamine in anhydrous THF under inert atmosphere, followed by dropwise addition of phenyl chloroformate. The reaction is stirred at 0–5°C for 2 hours and then at room temperature for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with >90% purity. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions like hydrolysis .

Q. What analytical techniques are most reliable for characterizing Phenyl N-(pyridin-4-ylmethyl)carbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the carbamate linkage and aromatic substitution patterns. Key signals include the pyridyl proton resonances (δ 8.5–7.5 ppm) and the carbamate carbonyl (δ 155–160 ppm in ) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases (e.g., acetonitrile/water) should be optimized to resolve byproducts .

- X-ray Crystallography : For structural validation, grow single crystals via slow evaporation (e.g., in ethanol). Refinement using SHELXL resolves anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate that the compound degrades under prolonged exposure to light, moisture, or acidic/basic conditions. Store at –20°C in amber vials under inert gas (argon or nitrogen). Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products (e.g., hydrolyzed phenyl carbamic acid). Lyophilization improves long-term stability for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Phenyl N-(pyridin-4-ylmethyl)carbamate in nucleophilic substitution or hydrolysis reactions?

- Methodological Answer : The carbamate’s electrophilic carbonyl group undergoes nucleophilic attack by amines, alcohols, or water. Kinetic studies (e.g., pH-rate profiling) reveal base-catalyzed hydrolysis mechanisms. Computational modeling (DFT) identifies transition states and charge distribution on the pyridyl ring, which stabilizes intermediates via resonance. Substituents on the phenyl or pyridyl groups alter reaction rates; electron-withdrawing groups (e.g., –NO) accelerate hydrolysis, while electron-donating groups (e.g., –OCH) enhance stability .

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into target protein structures (e.g., retrieved from the PDB). Key interactions include hydrogen bonding with the carbamate oxygen and π-stacking with the pyridyl ring.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD, hydrogen-bond occupancy, and free-energy landscapes (MM-PBSA) to validate docking poses .

Q. How can researchers resolve contradictions in crystallographic data or biological activity measurements?

- Methodological Answer :

- Crystallographic Validation : Cross-validate unit cell parameters and refinement statistics (R-factors) using the Cambridge Structural Database (CSD). Check for twinning or disorder using PLATON; reprocess data with SHELXL if necessary .

- Biological Assay Reproducibility : Standardize assay protocols (e.g., cell lines, incubation times) and include positive/negative controls. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.